![molecular formula C13H10ClNO B1387789 2-Chloro-5-(2-methylbenzoyl)pyridine CAS No. 872088-10-3](/img/structure/B1387789.png)
2-Chloro-5-(2-methylbenzoyl)pyridine
Overview
Description
2-Chloro-5-(2-methylbenzoyl)pyridine is an organic compound with the molecular formula C13H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-methylbenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-methylbenzoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
2-Chloro-5-(2-methylbenzoyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-methylbenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-methylpyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-(2-methylbenzoyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyridine moiety with a 2-methylbenzoyl group makes it a valuable intermediate in various synthetic pathways and applications .
Biological Activity
2-Chloro-5-(2-methylbenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of a chloro group and a benzoyl moiety, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H10ClN
- Molecular Weight : 219.67 g/mol
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : The chloro and benzoyl substituents may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar pyridine derivatives have shown promising results against bacterial strains, suggesting potential antimicrobial properties for this compound as well.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives. For instance, compounds with structural similarities have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 2.18 to 3.08 μM, indicating significant antimicrobial potential .
Anticancer Activity
In the context of cancer research, derivatives of pyridine have been investigated for their ability to inhibit glioblastoma cell viability. For example, compounds structurally akin to this compound demonstrated IC50 values in the low micromolar range (0.59 to 1.17 µM), suggesting effective anticancer properties .
Study on Antimicrobial Efficacy
A study published in PMC evaluated the antimicrobial efficacy of several pyridine derivatives, including those with benzoyl substitutions. The results indicated that these compounds exhibited potent activity against various pathogens, establishing a correlation between structure and biological activity .
Anticancer Drug Development
Another significant investigation involved the synthesis and evaluation of new pyridine derivatives aimed at glioblastoma treatment. The study utilized computational modeling alongside experimental assays to assess the potential of these compounds to penetrate the blood-brain barrier (BBB) and inhibit tumor growth effectively .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-4-2-3-5-11(9)13(16)10-6-7-12(14)15-8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMVURXUYXTDRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653047 | |
Record name | (6-Chloropyridin-3-yl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872088-10-3 | |
Record name | (6-Chloro-3-pyridinyl)(2-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872088-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloropyridin-3-yl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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